

MTHFD2-IN-4: Application Notes and Protocols for Investigating One-Carbon Metabolism

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Compound of Interest

Compound Name: MTHFD2-IN-4

Cat. No.: B15623325

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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are fundamental for rapid cell proliferation.[1][2][3]

MTHFD2 is highly expressed in embryonic and various cancer tissues but shows minimal expression in healthy adult tissues, making it a compelling target for anticancer therapies.[2][3][4] The inhibitor **MTHFD2-IN-4** is a small molecule designed to target MTHFD2, offering a valuable tool for studying the intricacies of one-carbon metabolism and its role in cancer biology. Upregulation of MTHFD2 has been associated with poor prognosis and resistance to chemotherapy in several cancers.[2][4]

This document provides detailed application notes and protocols for utilizing **MTHFD2-IN-4** in research settings. While specific quantitative data for **MTHFD2-IN-4** is not extensively available in the public domain, this guide leverages data from well-characterized MTHFD2 inhibitors to provide representative protocols and expected outcomes.

Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon

metabolic pathway.[5][6] This process is a crucial source of one-carbon units for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA.[4]

MTHFD2 inhibitors, including **MTHFD2-IN-4**, are believed to competitively bind to the active site of the MTHFD2 enzyme. This inhibition blocks its dehydrogenase and cyclohydrolase activities, leading to a depletion of mitochondrial-derived formate. The reduction in one-carbon units impairs the synthesis of purines and thymidylate, which in turn induces replication stress and can lead to apoptosis in rapidly dividing cancer cells.[4]

Data Presentation

The following tables summarize the biochemical and cellular activities of several known MTHFD2 inhibitors. This data can serve as a reference for designing experiments with **MTHFD2-IN-4** and for comparing its potency and selectivity.

Table 1: Biochemical Activity of Representative MTHFD2 Inhibitors

Inhibitor	IC50 (MTHFD2)	IC50 (MTHFD1)	Selectivity (MTHFD1/MTHFD2)	Reference
DS18561882	0.0063 μ M	0.57 μ M	~90-fold	[1]
TH9619	0.047 μ M	Not specified	Not specified	[1]
LY345899	0.663 μ M	0.096 μ M	~0.14-fold	[1][7]
DS44960156	1.6 μ M	>30 μ M	>18.75-fold	[1]
TH9028	0.00797 μ M	0.0005 μ M	~0.06-fold	[1]
MTHFD2-IN-5	0.066 μ M	Not specified	Not specified	[1]
MTHFD2-IN-6	1.46 μ M	19.05 μ M	~13-fold	[1]

Table 2: Cellular Activity of a Representative MTHFD2 Inhibitor (DS18561882)

Cell Line	Cancer Type	GI50	Reference
MDA-MB-231	Breast Cancer	0.14 μ M	[8]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of **MTHFD2-IN-4** on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of **MTHFD2-IN-4** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **MTHFD2-IN-4**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density that will prevent confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of **MTHFD2-IN-4** in complete medium. A typical starting concentration range is 0.01 μ M to 100 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Remove the existing medium and add 100 μ L of the medium containing the different concentrations of the inhibitor.

- Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with **MTHFD2-IN-4**.

Materials:

- Cancer cells treated with **MTHFD2-IN-4**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Treat cells with **MTHFD2-IN-4** for the desired time. Harvest cells and lyse them in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 3: In Vivo Antitumor Activity in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of an MTHFD2 inhibitor using a mouse xenograft model. The specific dosage and administration route for **MTHFD2-IN-4** would need to be determined empirically. The following is based on protocols for DS18561882.^[5]

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells for implantation
- MTHFD2 inhibitor (e.g., DS18561882)
- Vehicle (e.g., 0.5% methyl cellulose in sterile water)
- Gavage needles or syringes for the appropriate administration route
- Calipers for tumor measurement

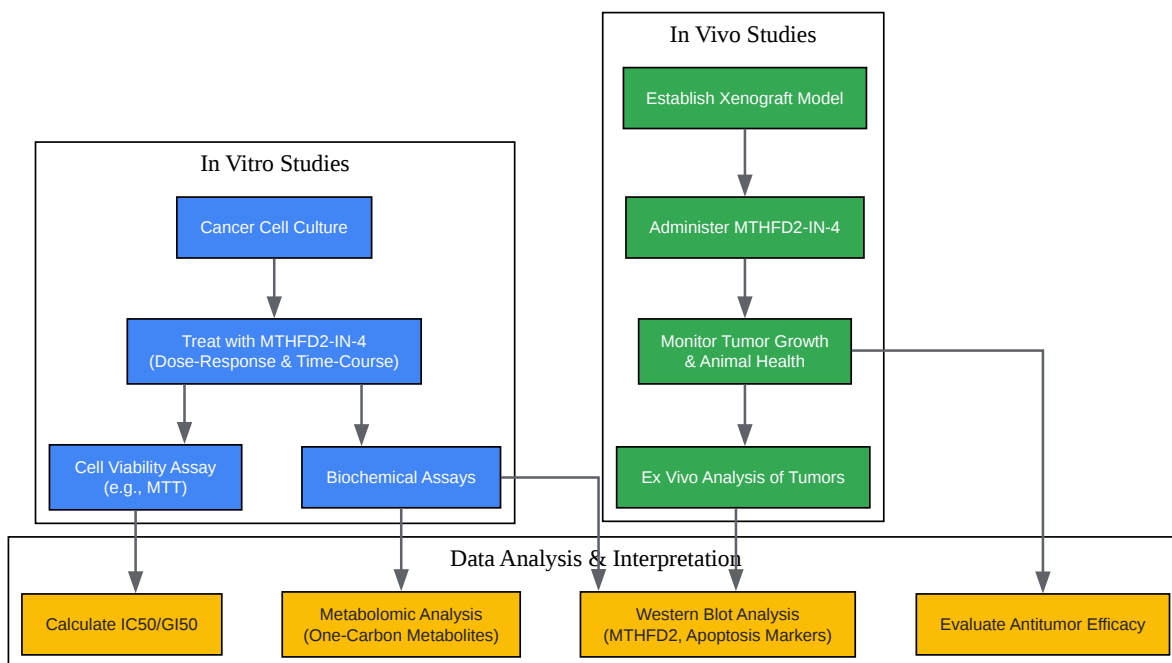
Procedure:

- **Cell Implantation:** Subcutaneously inject cancer cells into the flank of the mice.
- **Tumor Growth and Randomization:** Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Prepare the dosing solution of the MTHFD2 inhibitor in the vehicle. Administer the inhibitor to the treatment group via the determined route (e.g., oral gavage) and dose (e.g., 300 mg/kg, twice daily). The control group receives the vehicle only.
- **Monitoring:** Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- **Endpoint:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: MTHFD2 in One-Carbon Metabolism and Inhibition by **MTHFD2-IN-4**.



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Caption: A typical workflow for evaluating **MTHFD2-IN-4**.

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